![molecular formula C17H16ClN3O4 B4235175 N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4235175.png)
N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Overview
Description
N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that belongs to the class of nitroanilides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes, particularly protein kinases and phosphodiesterases. By inhibiting these enzymes, N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide may interfere with various cellular processes, such as cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, it has been demonstrated to affect various cellular processes, such as cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has several advantages for lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. It has also been extensively studied, and its properties and effects are well-characterized. However, it also has some limitations. For example, it may have off-target effects, and its potency and selectivity may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide. One potential direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to study its interactions with various enzymes and cellular processes in more detail. Furthermore, it may be useful to develop more potent and selective analogs of N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide for use in scientific research and drug development.
Scientific Research Applications
N-(2-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been widely used in scientific research for its potential applications in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of various enzymes, such as protein kinases and phosphodiesterases. It has also been investigated for its potential anti-inflammatory and anti-cancer properties. Furthermore, it has been used as a tool compound for studying the mechanisms of action of various drugs.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-14-3-1-2-4-15(14)19-17(22)13-11-12(21(23)24)5-6-16(13)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZJBRSWZGFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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